4-bromo-5-fluoro-1-phenyl-1H-pyrazole
Overview
Description
4-Bromo-5-fluoro-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms This particular compound features a bromine atom at the 4-position, a fluorine atom at the 5-position, and a phenyl group at the 1-position
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes .
Mode of Action
It is reported to inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . It is also suggested that it may act as an inhibitor of liver alcohol dehydrogenase .
Biochemical Pathways
Given its reported inhibition of oxidative phosphorylation and calcium uptake, it can be inferred that it may impact energy metabolism and cellular signaling pathways .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, influencing their bioavailability .
Result of Action
Based on its reported inhibition of oxidative phosphorylation and calcium uptake, it can be inferred that it may impact cellular energy levels and intracellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-5-fluoro-1-phenyl-1H-pyrazole. For instance, it is slightly soluble in water , which could affect its distribution and bioavailability in aqueous environments. Additionally, it should be stored in a cool, dry place in a tightly closed container, with adequate ventilation , suggesting that temperature, humidity, and air circulation can impact its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-fluoro-1-phenyl-1H-pyrazole can be achieved through several methods. One common approach involves the bromination of a pre-formed pyrazole ring. For instance, the bromination of 1-phenyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a suitable solvent can yield the desired product . Another method involves the use of a 1,3-bis-electrophilic substrate, which undergoes cyclization to form the pyrazole ring, followed by bromination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process may utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The choice of solvent, temperature, and brominating agent are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Substituted Pyrazoles: Formed through nucleophilic substitution.
Biaryl Derivatives: Resulting from coupling reactions.
Pyrazole Oxides: Produced via oxidation.
Scientific Research Applications
4-Bromo-5-fluoro-1-phenyl-1H-pyrazole has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the fluorine and phenyl substitutions.
5-Fluoro-1-phenyl-1H-pyrazole: Lacks the bromine substitution.
1-Phenyl-1H-pyrazole: Lacks both halogen substitutions.
Uniqueness
4-Bromo-5-fluoro-1-phenyl-1H-pyrazole is unique due to the combined presence of bromine, fluorine, and phenyl groups, which confer distinct chemical reactivity and potential biological activities. The dual halogenation enhances its versatility in synthetic applications and its potential as a pharmacophore .
Properties
IUPAC Name |
4-bromo-5-fluoro-1-phenylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDXGPTZDQTWDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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